N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine
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Overview
Description
N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine is a useful research compound. Its molecular formula is C11H20N4O and its molecular weight is 224.308. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Characterization
This compound has been studied for its potential in pharmacological contexts. For instance, a closely related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), demonstrates high affinity as a κ-opioid receptor (KOR) antagonist. It exhibits selectivity for KORs over μ-opioid receptors and negligible affinity for δ-opioid receptors. This specificity suggests potential therapeutic applications in depression and addiction disorders by modulating opioid receptor activity (Grimwood et al., 2011).
Catalysis and Synthesis
Another area of application involves the synthesis and catalytic properties of related compounds. Research into Ru complexes containing similar pyrrolidine structures shows potential for heterogeneous catalyst systems in olefin epoxidation (Dakkach et al., 2014). These studies contribute to the development of efficient catalytic processes in organic synthesis, emphasizing the versatility of pyrrolidine-based structures in catalysis.
Heterocyclic Compound Synthesis
The compound has also inspired synthetic routes towards various heterocyclic structures, such as oxadiazoles and thiadiazoles, which are significant in medicinal chemistry for their antimicrobial and anticancer properties. A study highlighted the synthesis of oxadiazole analogues demonstrating antiproliferative and antimicrobial activities, indicating the utility of these compounds in drug development processes (Ahsan & Shastri, 2015).
Drug Metabolism
Moreover, research on related molecules explores their metabolism, such as the identification of unusual N-acetylglucosamine conjugates, showcasing the complexity of drug metabolism and the potential for novel metabolic pathways (Johnson et al., 2008).
Future Directions
The future directions for research on “N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
Properties
IUPAC Name |
N-methyl-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-8(2)11-13-10(14-16-11)7-15(3)9-4-5-12-6-9/h8-9,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGNWOJOJUJRKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CN(C)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.